(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime
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Overview
Description
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime is a complex organic compound that features a benzofuran core substituted with bromine atoms and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime typically involves multiple steps, starting from commercially available precursors
Bromination: The benzofuran core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces bromine atoms at the desired positions on the benzofuran ring.
Oxime Formation: The brominated benzofuran derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The bromine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Nitrile oxides: Formed from the oxidation of the oxime group.
Amines: Formed from the reduction of the oxime group.
Substituted benzofurans: Formed from nucleophilic substitution of the bromine atoms.
Scientific Research Applications
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime involves its interaction with biological targets. The benzofuran core can interact with enzymes and receptors, potentially inhibiting their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with potential anticancer properties.
Uniqueness
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime is unique due to the presence of multiple bromine atoms and the oxime functional group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO2/c16-10-3-1-8(2-4-10)14(19-20)13-6-9-5-11(17)7-12(18)15(9)21-13/h1-7,20H/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAWUWFAPRCRJG-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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